4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 4-ethylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is structurally related to 4-methylmethcathinone (also known as mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Mode of Action
Based on its structural similarity to synthetic cathinones, it may interact with its targets to induce hallucinations and stimulate the mind .
Biochemical Pathways
It’s worth noting that gut-microbiome-derived metabolites, such as 4-ethylphenol [4ep], have been shown to modulate neurological health and function . Catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol [4EP] ( Hsiao et al., 2013; Needham et al., 2022; Zheng et al., 2021 ) .
Pharmacokinetics
It’s worth noting that if the glucuronidation of 4ep can be promoted, it would provide a mechanism through which 4ep can be diverted away from 4ep sulfation, and thus may be a possible therapeutic mechanism for removal of 4ep (via 4ep-glucuronide) from the body .
Result of Action
It’s worth noting that high blood concentrations of host-modified 4ep, 4-ethylphenol sulfate [4eps], are associated with an anxiety phenotype in autistic individuals .
Action Environment
It’s worth noting that increased intestinal permeability is common in autistic individuals, potentially explaining increased flux of 4ep and/or 4eps across the gut epithelium and the blood brain barrier [bbb] .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form the fully saturated piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the piperidine derivative.
Substitution: The major products are the substituted tetrahydropyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 4-(4-Propylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 4-(4-Butylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Uniqueness
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different binding affinities and selectivities for various molecular targets compared to its analogs.
Properties
IUPAC Name |
4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-7,14H,2,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYLFZHGXGAHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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